Manganese acetate tetrahydrate

Description

Significance of Manganese(II) Compounds in Contemporary Chemical Science

Manganese is a versatile transition metal that can exist in multiple oxidation states, from -3 to +7, which contributes to its diverse chemical properties and reactivity. manglamchemicals.comwikipedia.org Manganese(II) compounds, in particular, are of great importance in various scientific and industrial fields. They serve as essential cofactors for numerous enzymes in biological systems, playing a role in processes like photosynthesis and metabolism. manglamchemicals.comrsc.org In industrial applications, manganese compounds are crucial in steel production, the manufacturing of batteries, and as pigments in dyes. manglamchemicals.com

Manganese(II) acetate (B1210297) tetrahydrate, specifically, is valued for its utility as a catalyst in oxidation and esterification reactions, a precursor for creating manganese-based materials, and a reagent in analytical chemistry. ceramic-glazes.com Its ability to promote the oxidation of organic compounds and facilitate the formation of esters makes it a valuable tool in organic synthesis.

Historical Development of Academic Inquiry into Manganese(II) Acetate Systems

The study of manganese compounds dates back to the 18th century, with the isolation of manganese metal in the 1770s. wikipedia.org Early investigations into manganese compounds were often related to their use in glassmaking to add or remove color. wikipedia.org Over time, scientific inquiry has expanded to understand the intricate chemical properties and structures of manganese compounds.

The crystal structure of manganese(II) acetate tetrahydrate has been a subject of investigation, with X-ray diffraction studies revealing its monoclinic crystal system. chemicalbook.comcrystalls.info Research has also focused on its thermal decomposition, a process that yields manganese oxides and is dependent on temperature and atmospheric conditions. Kinetic studies have indicated that the dehydration of manganese(II) acetate tetrahydrate occurs in a two-step process involving the loss of two water molecules at a time. chemicalbook.com

Contemporary Research Paradigms and Interdisciplinary Contributions

Current research on manganese(II) acetate tetrahydrate is highly interdisciplinary, with significant contributions in materials science, catalysis, and energy storage.

Materials Science: The compound serves as a precursor for synthesizing various manganese oxides, such as MnO and Mn₃O₄, through thermal decomposition. These oxides are integral to the development of materials for batteries and catalysts. For instance, manganese oxide nanostructures with high surface areas, synthesized from manganese(II) acetate tetrahydrate, have shown enhanced catalytic applicability. It is also used as a starting material to create manganese oxide thin films via chemical vapor deposition (CVD). sigmaaldrich.com

Catalysis: Manganese(II) acetate tetrahydrate is widely employed as a catalyst in a range of organic reactions. ceramic-glazes.com It is particularly effective in promoting oxidation reactions, such as the high-temperature oxidation of xylene, a key step in the production of polyester (B1180765) resins. samaterials.comguidechem.com Its catalytic activity is attributed to the ability of the Mn²⁺ ion to participate in redox reactions, facilitating electron transfer.

Energy Storage: In the field of energy storage, manganese(II) acetate tetrahydrate is explored for its potential in battery technology. It is used as a precursor to fabricate cathode materials for lithium-ion batteries, including LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NCM) powder and LiMn₂O₄ (LMO) films. sigmaaldrich.comnanografi.com Research into manganese acetate hydrate (B1144303) solutions has also highlighted their unique thermal behaviors and transport properties, suggesting potential applications in energy storage systems.

Interactive Data Tables

Physical and Chemical Properties of Manganese(II) Acetate Tetrahydrate

| Property | Value |

| Molecular Formula | Mn(C₂H₃O₂)₂·4H₂O |

| Molar Mass | 245.09 g/mol |

| Appearance | Pale pink crystals |

| Melting Point | ~80 °C |

| Density | 1.59 g/cm³ |

| Crystal System | Monoclinic |

| Solubility | Highly soluble in water and polar solvents |

Sources: crystalls.infosamaterials.comsigmaaldrich.comsigmaaldrich.comwikipedia.org

Applications of Manganese(II) Acetate Tetrahydrate in Research

| Research Area | Specific Application |

| Materials Science | Precursor for manganese oxide synthesis (MnO, Mn₃O₄), fabrication of cathode materials for Li-ion batteries (NCM, LMO), creation of manganese oxide thin films. |

| Catalysis | Oxidation of organic compounds (e.g., xylene), esterification reactions, polymerization of polyesters. |

| Analytical Chemistry | Reagent for the detection of organic compounds and metal ions. |

Sources: samaterials.comceramic-glazes.comsigmaaldrich.comguidechem.comnanografi.com

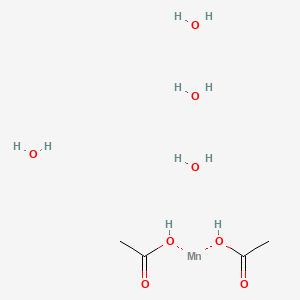

Structure

2D Structure

Propriétés

IUPAC Name |

manganese(2+);diacetate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESXSDZNZGSWSP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14MnO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210566 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red transparent solid; [Merck Index] Light pink hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Manganese(II) acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6156-78-1 | |

| Record name | Manganese acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, manganese(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TO51D176N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Crystallization Science of Manganese Ii Acetate Tetrahydrate

Controlled Crystallization and Growth Techniques

The formation of well-defined crystals of manganese(II) acetate (B1210297) tetrahydrate is crucial for its purity and subsequent reactivity. Various techniques have been developed to control the nucleation and growth of these crystals, each offering distinct advantages in terms of crystal size, morphology, and purity.

Precision Slow Evaporation and Diffusion Methods

The growth of large, high-quality single crystals of manganese(II) acetate tetrahydrate is often achieved through precision slow evaporation or vapor diffusion methods. These techniques rely on gradually increasing the concentration of a saturated solution to induce crystallization under near-equilibrium conditions.

In a typical slow evaporation setup, a saturated solution of manganese(II) acetate in a suitable solvent, often a water-acetic acid mixture, is left in a controlled environment where the solvent evaporates slowly over days or weeks. This unhurried process minimizes the formation of defects and promotes the growth of larger, more ordered crystals.

Vapor diffusion is a related technique where a solution of the manganese salt is placed in a closed container alongside a second, more volatile solvent in which the salt is less soluble. The gradual diffusion of the precipitant vapor into the manganese acetate solution reduces its solubility, leading to slow and controlled crystal growth. While specific research detailing precision methods for this particular compound is not abundant, these general principles are widely applied in crystallography to obtain high-purity crystals suitable for detailed structural analysis. crystalls.info

Temperature and pH Gradient Controlled Crystallization

The manipulation of temperature and pH is a cornerstone of industrial and laboratory-scale crystallization of manganese(II) acetate tetrahydrate to achieve high purity and yield. The solubility of manganese(II) acetate is temperature-dependent, a property that is exploited in cooling crystallization.

Research has demonstrated that controlling the crystallization temperature range is vital for minimizing impurities. sibran.ru For instance, shifting the crystallization temperature from higher ranges to a 40–20 °C range leads to the formation of a coarse-grained product with a lower specific surface area, which reduces the adsorption of impurities. sibran.ru In this range, the rate of crystal growth surpasses the rate of nucleation, resulting in larger crystals. sibran.ru A patented industrial process specifies slow cooling to 10°C to induce the formation of the tetrahydrate. google.com

The pH of the solution also plays a critical role. An initial reaction between electrolytic manganese and acetic acid is carried out until the pH stabilizes at 6.5–7.0. google.com However, for the crystallization step, the solution is acidified to a pH of 4.0–4.6. google.com This adjustment is crucial for obtaining a high-purity product. Further studies have shown that alkalizing the solution with aqueous ammonia (B1221849) to a pH of 7.5–8 before the cooling and crystallization phase can effectively reduce the content of iron, lead, and copper ions in the final product. sibran.ru The stirring intensity during crystallization is another key parameter, with a Reynolds criterion value of Re = 200 identified as optimal for achieving the maximum crystal growth rate. sibran.ru

| Parameter | Optimal Range/Value | Purpose | Source(s) |

| Initial Reaction pH | 6.5 - 7.0 | Completion of synthesis reaction | google.com |

| Crystallization pH | 4.0 - 4.6 | Enhance purity and crystal formation | google.com |

| Pre-crystallization pH (for impurity removal) | 7.5 - 8.0 | Reduction of heavy metal ion impurities | sibran.ru |

| Crystallization Temperature | 40°C cooling to 20°C | Formation of larger, purer crystals | sibran.ru |

| Industrial Crystallization Temperature | Slow cooling to 10°C | Induce tetrahydrate formation | google.com |

| Stirring Intensity | Re = 200 | Maximize crystal growth rate | sibran.ru |

| Solution Concentration | 31-36° Bé | Prepare for crystallization | google.com |

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods represent another class of advanced synthetic techniques. These processes are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. While not typically used for the direct synthesis of manganese(II) acetate tetrahydrate itself, this compound is a valuable precursor in hydrothermal syntheses.

For example, manganese(II) acetate tetrahydrate is used as the manganese source in the hydrothermal synthesis of manganese oxide (MnO₂) nanoparticles. In one such process, an aqueous solution of manganese(II) acetate tetrahydrate is mixed with a capping agent and sodium hydroxide (B78521), then heated in a Teflon-lined autoclave. This method allows for the formation of nanostructured materials with controlled morphology, which would be difficult to achieve through conventional routes.

Green Chemistry Principles in Manganese(II) Acetate Tetrahydrate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of inorganic compounds like manganese(II) acetate tetrahydrate.

Solvent-Free and Mechanochemical Routes

Solvent-free and mechanochemical methods are at the forefront of green synthesis. These techniques reduce waste by eliminating the need for large quantities of solvents and can often be performed at room temperature, saving energy.

A notable green synthesis involves a solid-state reaction where manganese(II) acetate is heated with an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate, under an inert atmosphere. nih.gov This method produces novel manganese-containing ionic compounds and showcases a solvent-free approach. nih.gov Manganese(II) acetate can also be used as a precursor to synthesize manganese oxide nanoparticles via a solvent-free method. sigmaaldrich.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another promising green route. While specific research on the direct mechanochemical synthesis of manganese(II) acetate tetrahydrate is emerging, related studies have shown the effectiveness of ball milling for other manganese-based reactions, suggesting its potential applicability. rsc.org

Optimized Aqueous-Phase Synthesis Protocols

While water is considered a green solvent, optimizing aqueous-phase syntheses to improve efficiency, reduce waste, and minimize energy consumption is a key aspect of green chemistry. The conventional synthesis of manganese(II) acetate involves reacting manganese carbonate or electrolytic manganese with acetic acid in an aqueous solution. wikipedia.org

Optimized industrial protocols have been developed to maximize yield and purity while controlling the process. google.com One patented method details a multi-step process that exemplifies such optimization:

Reaction: Electrolytic manganese flakes are reacted with diluted glacial acetic acid at 70–90°C until the pH reaches 6.5–7.0.

Clarification: The solution is filtered, and the pH is adjusted to 4.0–4.6.

Concentration: The solution is concentrated under reduced pressure (0.1–0.9 MPa) to a specific density (31–36° Bé). google.com This use of vacuum allows for concentration at lower temperatures, saving energy.

Crystallization: The concentrated solution is slowly cooled to 10°C to crystallize the tetrahydrate.

Separation: The final product is separated via centrifugation.

This protocol represents a refined, low-waste approach to producing high-purity manganese(II) acetate tetrahydrate by carefully controlling each step of the aqueous synthesis. sibran.rugoogle.com

Microwave-Assisted and Ultrasonic Synthetic Approaches

Modern synthetic chemistry increasingly employs energy-efficient and rapid techniques like microwave irradiation and sonication to produce materials with high purity and unique characteristics. While traditional synthesis of manganese(II) acetate tetrahydrate involves conventional heating, these advanced methods offer distinct advantages.

Microwave-Assisted Synthesis: This technique utilizes the ability of polar molecules, such as those in the reaction medium, to absorb microwave energy and convert it into heat. This process, driven by dipolar polarization and ionic conduction, results in rapid and uniform heating throughout the reaction mixture. nsysu.edu.tw The key benefits include dramatically reduced reaction times, potentially higher product yields, and enhanced product purity. nsysu.edu.tw For the synthesis of manganese compounds, a material's ability to couple with the microwave field, known as the loss tangent (tan δ), is crucial for efficient heating. nsysu.edu.tw In the context of producing manganese-based materials, microwave power is a critical parameter that must be optimized to obtain a pure phase without impurities. nsysu.edu.tw

Ultrasonic Synthesis (Sonochemistry): This approach uses high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to unique chemical reactivity. In the synthesis of manganese oxides from a manganese(II) acetate precursor solution, sonication has been shown to influence the final product's phase and particle size. nih.gov For instance, the sonication of a manganese acetate solution in a neutral medium can yield pure Mn₃O₄ (hausmannite), while applying an external magnetic field prior to sonication can result in a mixture of Mn₃O₄ and γ-MnOOH (manganite). nih.gov This demonstrates that sonication can be a powerful tool for directing reaction pathways and controlling the composition of the resulting materials.

The following table summarizes the principles and potential effects of these advanced synthetic methods on the synthesis of manganese compounds.

| Method | Principle | Observed Effects in Manganese Compound Synthesis | Key Parameters |

| Microwave-Assisted | Rapid, uniform heating via dipolar polarization and ionic conduction. nsysu.edu.tw | Dramatically shorter reaction times, higher yields, and improved product purity. nsysu.edu.tw | Microwave Power, Solvent Loss Tangent, Temperature. nsysu.edu.tw |

| Ultrasonic (Sonochemical) | Acoustic cavitation creates localized high-temperature and high-pressure zones. nih.gov | Influences product phase composition (e.g., Mn₃O₄ vs. Mn₃O₄/γ-MnOOH mixture), particle size, and crystal structure. nih.gov | Frequency, Power, Solvent, Atmosphere (e.g., presence of oxygen), Medium (neutral vs. basic). nih.gov |

Precursor Engineering for Controlled Stoichiometry and Purity

The quality of manganese(II) acetate tetrahydrate is fundamentally dependent on the choice and purity of the initial manganese precursor. Precursor engineering involves the strategic selection of starting materials to ensure precise stoichiometric control and minimize impurities in the final product. Acetates are generally considered excellent precursors for producing ultra-high purity compounds and nanoscale materials. americanelements.com

Common industrial methods involve reacting various manganese precursors with acetic acid. ceramic-glazes.com These precursors include:

Manganese Carbonate (MnCO₃): A frequently used precursor, particularly for bulk production, due to its reactivity and cost-effectiveness.

Manganese(II) Oxide (MnO): Another common starting material for reaction with acetic acid. ceramic-glazes.com

Electrolytic Manganese Metal: High-purity manganese flakes can be used to produce high-quality manganese acetate. google.com

Manganese Chloride (MnCl₂): This precursor can be used in metathesis (double displacement) reactions with an acetate salt, such as sodium acetate. ceramic-glazes.com

The purity of the precursor is paramount. For instance, industrial-grade manganese carbonate often contains impurities like calcium and chlorine, which can compromise the quality of the final manganese(II) acetate tetrahydrate. To address this, a leaching process using nitric acid can be employed to purify the manganese carbonate feedstock, increasing the removal of calcium and chlorine impurities to between 73% and 94%. sibran.ru This pre-purification step is crucial for applications demanding high-purity manganese dioxide, which is subsequently produced from the acetate. sibran.ru The choice of precursor directly influences the reaction conditions and the purity profile of the resulting manganese(II) acetate tetrahydrate.

The table below outlines various precursors and their typical impact on the synthesis process.

| Precursor | Reaction Type | Typical Reactant | Considerations for Purity & Stoichiometry |

| Manganese Carbonate (MnCO₃) | Acid-Base | Acetic Acid | Purity is critical; may require pre-treatment like leaching to remove Ca and Cl impurities. sibran.ru |

| Manganese(II) Oxide (MnO) | Acid-Base | Acetic Acid | Reactivity and stoichiometry depend on the oxide's quality. ceramic-glazes.com |

| Electrolytic Manganese | Redox | Glacial Acetic Acid | Allows for the production of high-purity product; reaction is controlled by monitoring pH. google.com |

| Manganese Chloride (MnCl₂) | Metathesis | Sodium Acetate | Enables precise stoichiometric control through salt exchange. |

Influence of Reaction Parameters on Crystalline Morphology and Polymorphism

The crystalline form, size, and purity of manganese(II) acetate tetrahydrate are significantly influenced by the specific parameters of the reaction and crystallization process. Controlling these variables is essential for tailoring the material's properties for specific applications.

Key parameters include:

pH: The pH of the solution plays a critical role. In syntheses using electrolytic manganese and acetic acid, the reaction is typically allowed to proceed until a neutral pH of 6.5-7.0 is reached. Subsequently, the filtered solution is acidified to a pH of 4.0-4.6 before concentration, a step that influences the stability and final purity of the product. google.com

Concentration and Cooling Rate: The concentration of the manganese acetate solution prior to crystallization is a decisive factor. Solutions are often concentrated under vacuum to a specific density (e.g., 31-36 °Bé). google.com The subsequent cooling process directly impacts crystal size and purity. A gradual, controlled cooling promotes the growth of larger crystals, which facilitates the purification process as impurities are displaced more effectively from the solid phase into the mother liquor. sibran.ru

Reactant Ratios and Templating Agents: The stoichiometry of the reactants can lead to different crystalline structures, a phenomenon known as polymorphism. Research has shown that by systematically adjusting the ratio of reactants, different polymeric manganese(II) acetate derivatives can be formed, featuring unique two-dimensional (2D) or three-dimensional (3D) framework structures. researchgate.net This highlights the possibility of creating distinct polymorphs of manganese acetate by carefully controlling the reaction environment. researchgate.net

Reaction Medium: The solvent and atmospheric conditions can also alter the product's characteristics. For example, in the ultrasonic synthesis of manganese oxides from an acetate precursor, the composition of the product was different when conducted in a basic medium compared to a neutral one, and the presence of an oxygen atmosphere also influenced the resulting crystal structures. nih.gov

The following table details the impact of various reaction parameters on the final crystalline product.

| Parameter | Influence | Effect on Crystal Characteristics | Reference |

| pH | Controls reaction endpoint and solution stability. | Affects final product purity. | google.com |

| Cooling Rate | Governs the kinetics of crystallization. | Gradual cooling leads to larger, purer crystals. sibran.ru | sibran.ru |

| Solution Concentration | Determines the supersaturation level for crystallization. | Affects crystal yield and size. | google.com |

| Reactant Ratio | Can alter the coordination environment of the Mn(II) ion. | Can lead to different polymorphs with unique 2D or 3D crystal structures. researchgate.net | researchgate.net |

| Reaction Medium | Influences chemical pathways and product stability. | Can alter the final phase composition of manganese compounds derived from the acetate. nih.gov | nih.gov |

Coordination Chemistry and Ligand Interaction Studies of Manganese Ii Acetate Tetrahydrate

Complex Formation with Diverse Ligand Systems

The reactivity of manganese(II) acetate (B1210297) allows for its complexation with a variety of organic and inorganic ligands, leading to the formation of discrete mononuclear or polynuclear structures.

Manganese(II) acetate readily reacts with both monodentate and polydentate ligands, resulting in complexes with varied coordination environments.

Monodentate Ligands: While less common, homoleptic mononuclear Mn(II) complexes with exclusively monodentate O-donor ligands have been synthesized. For instance, using the pentafluoroorthotellurate ligand (OTeF5-), the tetrahedral anion [Mn(OTeF5)4]2- has been prepared. nih.gov In many cases, acetate itself can act as a monodentate or bidentate ligand. acs.orgacs.org In complexes with Schiff base ligands, acetate ions have been observed to occupy axial positions as monodentate ligands. acs.orgnih.gov The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group in IR spectra can help distinguish its coordination mode, with a large separation (175–200 cm-1) suggesting monodentate ligation. nih.gov

Polydentate Ligands: Polydentate ligands, such as Schiff bases, hydrazones, and macrocyclic compounds, form stable complexes with Mn(II). Aroyl-hydrazone Schiff base ligands, for example, can coordinate to two Mn(II) ions, each adopting a distorted octahedral geometry. nih.gov In such structures, the ligand typically binds through azomethine nitrogen and carbonyl oxygen atoms. nih.gov Macrocyclic ligands based on a 1,7-diaza-12-crown-4 platform functionalized with acetate arms have been shown to coordinate to Mn(II) via six donor atoms from the ligand and one water molecule, resulting in a seven-coordinate geometry. mdpi.com The table below summarizes examples of complexes formed with different ligand types.

| Ligand Type | Example Ligand | Resulting Complex Structure | Coordination Number/Geometry | Reference |

| Monodentate | Pentafluoroorthotellurate (OTeF5-) | [NEt4]2[Mn(OTeF5)4] | 4 / Distorted Tetrahedral | nih.gov |

| Polydentate (Schiff Base) | Aroyl-hydrazone | Dinuclear Mn(II) complex | 6 / Distorted Octahedral | nih.gov |

| Polydentate (Macrocycle) | 1,7-diaza-12-crown-4 derivative (tO2DO2A2-) | [Mn(tO2DO2A)(H2O)] | 7 / Capped Quadrangular Prism | mdpi.com |

The ability of acetate and other ligands to bridge metal centers is a key factor in the formation of supramolecular structures and coordination polymers from manganese(II) acetate. acs.org By controlling reaction conditions like pH and reactant ratios, different polymeric Mn(II) acetate derivatives can be synthesized. researchgate.net For example, novel coordination polymers with formulas like {[Mn2.5(OH)(CH3COO)4]·0.5CH3OH·0.5CH3CN}n and {[Mn3(CH3COO)6]·0.5CH3CN}n have been prepared. researchgate.net In some structures, extended chains of Mn2+ ions are octahedrally coordinated exclusively by acetate anions, a previously unobserved arrangement. acs.org These chains can be linked by hydrogen bonding involving other molecules present in the crystal lattice, such as water or organic cations, to form complex three-dimensional networks. acs.org

Manganese(II) acetate is a valuable starting material for creating more complex coordination environments.

Mixed-Ligand Complexes: A wide range of mixed-ligand Mn(II) complexes have been synthesized, often to model biological systems or to develop new materials. For instance, complexes with the general formula [Mn(pa)(L)(H2O)], where paH is picolinic acid and LH is a β-diketoenolate like acetoacetanilide, have been reported. researchgate.net In these penta-coordinated complexes, the ligands create a specific O,N-donor coordination sphere. researchgate.net Similarly, mixed-ligand complexes have been formed using ligands such as N′-acetyl-2-cyanoacetohydrazide and 2-cyano-N-(6-ethoxybenzothiazol-2-yl) acetamide, resulting in tetrahedral Mn(II) complexes. nih.gov

Heterometallic Complexes: The reactivity of manganese(II) acetate also extends to the formation of heterometallic systems. A notable example involves the reaction of Mn(OAc)2 with a pre-formed cobalt-oxo cubane (B1203433), [Co4(μ3-O)4(OAc)4(t-Bupy)4]. This reaction leads to a metal-metal exchange process, producing a MnIV-containing cubane cation, [MnCo3(μ3-O)4(OAc)4(t-Bupy)4]+. nih.gov This transformation is believed to proceed through a "dangler" intermediate where the cobalt and manganese centers are bridged by acetate ligands. nih.gov

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are indispensable for characterizing the coordination environment of manganese in complexes derived from manganese(II) acetate.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of ligands. The positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the acetate's carboxylate group can indicate its binding mode (monodentate, bidentate, or bridging). acs.orgnih.gov For example, a separation (Δν = νas – νs) of over 200 cm-1 is indicative of a monodentate acetate, while a smaller separation suggests a bidentate or bridging mode. acs.orgnih.gov The appearance of new bands corresponding to Mn-O and Mn-N vibrations, typically in the far-IR region (e.g., ~378 cm-1 for Mn-O and ~468 cm-1 for Mn-N), provides direct evidence of complex formation. nih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of Mn(II) complexes are characterized by d-d transitions. However, since Mn(II) is a d5 high-spin system, these transitions are spin-forbidden and thus very weak. nih.gov Consequently, d-d bands are often not observed. nih.gov The spectra are typically dominated by more intense ligand-to-metal charge transfer (LMCT) bands or intra-ligand (π–π* and n−π*) transitions, which may shift upon coordination to the metal ion. nih.govnih.gov For instance, in a tetrahedral Mn(II) complex, weak transitions corresponding to 6A1 → 4T2(G) and 6A1 → 4T1(G) may be observed. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic Mn(II) (S=5/2) complexes. The resulting spectra can provide detailed information about the symmetry of the metal's coordination environment and the nature of the metal-ligand bonds. nih.govnih.gov

The table below provides a summary of spectroscopic data for representative Mn(II) complexes.

| Complex Type | Technique | Key Spectroscopic Features | Interpretation | Reference |

| Mixed-Ligand Mn(II) Complex | UV-Vis | 6A1 → 4T2(G), 6A1 → 4T1(G) | Tetrahedral geometry | nih.gov |

| Mn(II) Schiff Base Complex | IR | ν(Mn-N) ~468 cm-1, ν(Mn-O) ~378 cm-1 | Metal-ligand bond formation | nih.gov |

| Mn(II) Schiff Base Complex | UV-Vis | No observable d-d bands; shift in ligand π–π* and n−π* bands | Complex formation; spin-forbidden transitions | nih.gov |

| Mn(II) Acetate Polymer | IR | Sharp bands at 844 and 761 cm-1 | Characteristic of new Mn-acetate chains | acs.org |

| Mn(II) Teflate Complex | EPR / Magnetic Susceptibility | S = 5/2 | High-spin d5 electronic configuration | nih.gov |

Theoretical Approaches to Ligand Binding Thermodynamics and Kinetics

Computational chemistry provides significant insights into the structure, bonding, and reactivity of manganese complexes.

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of Mn(II) complexes, corroborating structures proposed from experimental data. nih.govnih.gov These calculations can verify binding modes and predict molecular geometries, such as the tetrahedral or octahedral arrangements around the Mn(II) center. nih.gov

Thermodynamics and Kinetics: Theoretical studies can also probe the thermodynamics and kinetics of ligand binding and complex dissociation. For macrocyclic Mn(II) complexes, the rate constants of metal exchange reactions can be investigated under various conditions to understand the complex's kinetic inertness. mdpi.com For example, the dissociation of [Mn(tO2DO2A)(H2O)] was found to occur through both proton- and metal-assisted pathways. mdpi.com Isotope-labeling experiments combined with theoretical analysis can help elucidate reaction mechanisms, such as the ligand and metal-metal exchange processes in the formation of heterometallic cubanes. nih.gov

Redox Chemistry of Manganese(II) in Coordination Complexes

The redox chemistry of manganese is central to its role in catalysis and biology, and coordination ligands play a critical role in modulating the potentials of the Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples.

Ligand Effects on Redox Potential: The electronic properties of the ligands coordinated to the manganese center can significantly influence its redox potential. Electron-withdrawing groups on a ligand can stabilize the Mn(II) state, making oxidation to Mn(III) more difficult (i.e., increasing the redox potential). acs.org For instance, in a series of Mn complexes with Schiff-base ligands, the introduction of nitro groups shifted the Mn(III)/Mn(II) redox potential to more positive values. acs.org This tuning of redox potential is key to the function of these complexes in applications like superoxide (B77818) dismutase mimetics. acs.org

Redox-Active Ligands and Metal-Metal Exchange: In some systems, the ligand itself can be redox-active. In others, redox processes facilitate structural transformations. The formation of a [MnCo3O4]+ cubane from Mn(OAc)2 and a Co4O4 cubane is a prime example of a redox-based metal-metal exchange reaction. nih.gov This process involves the oxidation of manganese, likely from Mn(II) to a higher oxidation state, concurrent with changes in the cobalt oxidation states within the cubane core. nih.gov Gas-phase studies have also shown that Mn(IV) complexes can be readily reduced to Mn(III) by reacting with molecules like triethylamine, demonstrating the inherent redox activity of these systems. nih.gov

Manganese Ii Acetate Tetrahydrate As a Precursor in Advanced Materials Science

Synthesis of Manganese-Based Nanostructures

Manganese(II) acetate (B1210297) tetrahydrate is a versatile starting material for the creation of various manganese-based nanostructures, including oxides, carbonates, and doped nanomaterials. manglamchemicals.com

Fabrication of Manganese Oxide (MnOx) Nanoparticles and Nanorods

The synthesis of manganese oxide (MnOx) nanoparticles and nanorods from manganese(II) acetate tetrahydrate has been extensively explored. A straightforward, additive-free solvothermal method involves heating a solution of manganese(II) acetate in ethanol (B145695) within an autoclave. nih.gov This process yields uniform manganese monoxide (MnO) nanorods with a large specific surface area and a mesoporous structure. nih.govnih.gov The reaction mechanism is proposed to initiate with the formation of an alcohol acetate complex, leading to amorphous precursor nanoparticles that subsequently transform into manganese carbonate (MnCO3) nanocrystals, which then decompose into MnO nanocrystallites. nih.gov

Another approach involves a one-pot solvothermal synthesis using oleic acid and 1-octadecene (B91540) as surfactants to produce monodisperse MnO nanoparticles. scialert.net In this method, manganese(II) acetate tetrahydrate is first reacted with oleic acid to form a manganese-oleate complex, which is then heated in 1-octadecene to yield oleic acid-stabilized nanoparticles. scialert.net The size of these nanoparticles, typically in the range of 15-20 nm, can be influenced by the aging time during the synthesis. scialert.net

Furthermore, green synthesis methods have been developed, utilizing plant extracts like Nyctanthes arbor-tristis leaf extract to produce manganese dioxide (MnO2) nanoparticles. ijraset.com This environmentally friendly approach involves the reaction of manganese(II) acetate tetrahydrate with the leaf extract, resulting in crystalline MnO2 nanoparticles with photocatalytic properties. ijraset.com

Table 1: Synthesis Methods for Manganese Oxide Nanostructures

| Product | Synthesis Method | Precursors | Key Features | Reference |

|---|---|---|---|---|

| MnO Nanorods | Additive-free solvothermal | Manganese(II) acetate, ethanol | Uniform, mesoporous, large specific surface area (153 m²/g) | nih.govnih.gov |

| MnO Nanoparticles | One-pot solvothermal | Manganese(II) acetate tetrahydrate, oleic acid, 1-octadecene | Monodisperse, 15-20 nm size | scialert.net |

| MnO₂ Nanoparticles | Green synthesis | Manganese(II) acetate tetrahydrate, Nyctanthes arbor-tristis leaf extract | Crystalline, photocatalytic activity | ijraset.com |

| Mn₃O₄ Nanoparticles | Sol-gel | Manganese(II) acetate, oxalic acid, ethanol | Plate-like structure, narrow size distribution | researchgate.net |

Formation of Manganese Carbonate Nanocrystals and Mesoporous Architectures

Manganese(II) acetate serves as a precursor in the synthesis of manganese carbonate (MnCO₃) nanostructures. In some syntheses of manganese oxides, MnCO₃ nanocrystals are formed as an intermediate step. nih.gov For instance, in the solvothermal synthesis of MnO nanorods from manganese acetate and ethanol, amorphous precursor nanoparticles first transform into MnCO₃ nanocrystals before decomposing into MnO. nih.gov

The synthesis of high-purity manganese carbonate can also be achieved through precipitation from a manganese(II) salt solution. google.com While direct synthesis methods for mesoporous manganese carbonate are less commonly detailed, the formation of mesoporous architectures of other metal carbonates, such as magnesium carbonate, has been achieved through template-free methods, suggesting potential pathways for similar manganese-based structures. rsc.org

Development of Manganese-Doped Quantum Dots and Chalcogenides

Manganese(II) acetate is a key reagent in the development of manganese-doped quantum dots (QDs) and chalcogenides, which exhibit unique optical and magnetic properties. The introduction of manganese ions into semiconductor nanocrystals, such as zinc selenide (B1212193) (ZnSe), can be achieved using manganese(II) acetate as the manganese source. These doped nanocrystals, also known as colloidal quantum dots, show efficient emission from the manganese dopant when excited. capes.gov.brdtic.mil

The doping process can be controlled to embed Mn²⁺ impurities within the nanocrystal lattice, leading to materials with significant Zeeman splitting and a large effective g-factor, indicating strong magnetic properties. dtic.mil High-quality, highly fluorescent Mn-doped ZnSe nanocrystals have been synthesized with quantum yields reaching up to 75% at low temperatures. dtic.mil

Furthermore, manganese doping has been shown to enhance the performance of quantum dot sensitized solar cells (QDSCs). rsc.org For example, Mn-doped cadmium selenite (B80905) telluride (CdSe₀.₆₅Te₀.₃₅) QDs, synthesized at high temperatures, have been used to construct solar cells with power conversion efficiencies exceeding 9%. rsc.org The presence of the manganese dopant helps to suppress charge recombination and improve the photovoltage of the solar cells. rsc.org

Precursor for Advanced Catalytic Supports and Films

Manganese(II) acetate tetrahydrate is a valuable precursor for creating advanced catalytic supports and thin films, primarily of manganese oxides. These materials are synthesized through techniques like chemical vapor deposition and sol-gel methods. sigmaaldrich.com

Chemical Vapor Deposition (CVD) of Manganese Oxide Thin Films

Manganese(II) acetate can be used as a starting material to synthesize manganese carboxylates, which in turn are utilized as precursors for preparing manganese oxide thin films via chemical vapor deposition (CVD). nanografi.comscientificlabs.co.uk This technique allows for the fabrication of uniform and smooth amorphous metal-terephthalate hybrid thin films. researchgate.net Plasma-assisted CVD (PA-CVD) is another method that has been employed to create manganese oxide nanostructures on various substrates. mdpi.com This process can yield highly pure and oriented manganese(IV) oxide (β-MnO₂) nanostructures under relatively mild conditions. mdpi.com The stoichiometry and phase of the resulting manganese oxide films can be controlled by adjusting the deposition parameters and post-deposition treatments. researchgate.net

Sol-Gel Routes for Manganese Oxide Catalyst Synthesis

The sol-gel method provides a versatile route for synthesizing manganese oxide catalysts with controlled morphology and particle size. nih.gov Manganese(II) acetate is a commonly used precursor in these syntheses. rsc.org In a typical sol-gel process, manganese(II) acetate is hydrolyzed and condensed to form a gel, which is then heat-treated to produce the final manganese oxide material. nih.govrsc.org For example, a base-catalyzed sol-gel approach can produce mesoporous nanostructures of Mn₃O₄ with controlled shapes, such as hexagonal nanoparticles or ribbons. rsc.org

A comparative study has shown that using manganese acetate as a precursor in a sol-gel method with oxalic acid leads to Mn₃O₄ nanoparticles with a narrower size distribution and a plate-like structure compared to using manganese chloride. researchgate.net The sol-gel technique is considered superior for its ability to allow uniform mixing of reactants at a molecular level, which is beneficial for controlling the final product's properties. nih.gov

Table 2: Comparison of Manganese Oxide Nanoparticles from Different Precursors via Sol-Gel Synthesis

| Parameter | Sample 1 | Sample 2 |

|---|---|---|

| Precursor Used | Manganese Chloride | Manganese Acetate |

| Product Formed | Mn₂O₃ | Mn₃O₄ |

| Size | 60.6 nm | 29.7 nm |

| Shape (from SEM) | Cubic Structure | Interlaced plates with a leaf-like structure |

| Magnetic Properties | Antiferromagnetic | Ferromagnetic |

Source: researchgate.net

Manganese-TiO2 Composites via Chemical Vapor Condensation (CVC)

Manganese(II) acetate tetrahydrate is instrumental in the synthesis of manganese-titanium dioxide (Mn-TiO2) composites through a process known as chemical vapor condensation (CVC). scientificlabs.co.uksigmaaldrich.cn These composites are particularly noted for their application in the low-temperature oxidation of nitric oxide (NO). scientificlabs.co.uksigmaaldrich.com The use of manganese acetate as a precursor is advantageous as it facilitates the formation of well-dispersed manganese species on the surface of the TiO2 particles. a-z.lu

Research has shown that Mn-TiO2 nanocomposite materials prepared by impregnating manganese acetate onto TiO2 particles fabricated by CVC exhibit improved performance in the catalytic oxidation of NO at low temperatures. a-z.lu This enhanced activity is attributed to several factors, including a larger surface area and the presence of abundant Mn³⁺ species and hydroxyl groups on the material's surface. a-z.lu Specifically, the use of manganese acetate precursor leads to a high concentration of amorphous manganese on the surface, which is beneficial for the catalytic process. a-z.lu Studies have demonstrated that these composites can achieve a nitric oxide oxidation activity as high as 88% at a temperature of 225°C. a-z.lu

Role in Advanced Energy Storage Materials Development

The development of advanced energy storage systems relies heavily on the synthesis of novel materials with enhanced performance characteristics. Manganese(II) acetate tetrahydrate has emerged as a key precursor in the fabrication of materials for next-generation batteries. chemimpex.com

Cathode Materials for Lithium-Ion Batteries (e.g., NCM, LiMn2O4)

Manganese(II) acetate tetrahydrate is a widely used precursor in the preparation of cathode materials for lithium-ion batteries (LIBs). sigmaaldrich.cnsigmaaldrich.com It is a starting material for the synthesis of Lithium Nickel Manganese Cobalt Oxide (NCM) powders, such as LiNi₁/₃Co₁/₃Mn₁/₃O₂. scientificlabs.co.uksigmaaldrich.cn For instance, in the synthesis of Li₁.₂Mn₀.₅₁₀₀Ni₀.₂₁₇₅Co₀.₀₇₂₅O₂ cathode materials, stoichiometric amounts of manganese acetate tetrahydrate are used alongside other metal acetates. mdpi.com

Furthermore, it serves as a precursor for the synthesis of Lithium Manganese Oxide (LiMn₂O₄) films and powders. sigmaaldrich.cnsigmaaldrich.com LiMn₂O₄ is considered a promising cathode material due to its low cost, low toxicity, and the natural abundance of manganese. chalcogen.ro The spinel LiMn₂O₄ structure offers a three-dimensional framework for lithium ion diffusion, contributing to good rate performance. mit.edu Research has demonstrated that LiMn₂O₄ synthesized from various manganese sources, including those prepared using manganese acetate, exhibits desirable electrochemical properties. researchgate.netresearchgate.net For example, LiMn₂O₄ cathodes can deliver initial discharge capacities of around 138.4 mAh·g⁻¹ at a current density of 0.1 A·g⁻¹. researchgate.net

Table 1: Electrochemical Performance of LiMn₂O₄ Cathode Material

| Parameter | Value | Reference |

| Synthesis Method | High-temperature solid-state | researchgate.net |

| Sintering Temperature | 700°C | researchgate.net |

| Voltage Window | 2.5–4.8 V | researchgate.net |

| Initial Charge Specific Capacity | 158.0 mAh‧g⁻¹ | researchgate.net |

| Initial Discharge Specific Capacity | 138.4 mAh‧g⁻¹ | researchgate.net |

| Current Density | 0.1 A‧g⁻¹ | researchgate.net |

| First Coulombic Efficiency | 87.6% | researchgate.net |

| Discharge Specific Capacity after 60 Cycles | 114 mAh‧g⁻¹ | researchgate.net |

Components in Iron-Air Battery Technologies

Beyond lithium-ion systems, manganese(II) acetate tetrahydrate is also a precursor for preparing NCM powders that can be utilized as cathode materials in iron-air batteries. nanografi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Manganese(II) acetate tetrahydrate is a valuable precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. chemimpex.com These materials are constructed from metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures.

In the synthesis of these frameworks, manganese(II) acetate can be reacted with various organic ligands. For example, it has been used with dicarboxylic acids featuring flexible spacers to create coordination polymers. mdpi.com The resulting structures can exhibit diverse geometries, with manganese(II) complexes often assuming an octahedral coordination environment. nih.gov

Recent research has led to the synthesis of novel manganese(II) acetate coordination polymers with unique chain-like arrangements of Mn²⁺ ions coordinated exclusively by acetate ligands. nih.govacs.org These materials can be synthesized in different hydration states, including anhydrous, dihydrate, and tetrahydrate forms, all featuring hexacoordinated Mn²⁺. nih.gov The resulting coordination polymers can exhibit interesting properties, such as weak antiferromagnetic interactions between the manganese(II) ions. researchgate.net

Catalytic Applications and Mechanistic Investigations of Manganese Ii Acetate Tetrahydrate and Its Derivatives

Homogeneous Catalysis Paradigms

In homogeneous catalysis, manganese(II) acetate (B1210297) is prized for its solubility in various organic solvents and its ability to exist in multiple oxidation states, primarily Mn(II) and Mn(III), which is central to its catalytic activity in redox reactions.

Oxidation Reactions (e.g., Xylene, Alcohols, Sulfides, Acetaldehyde)

Manganese(II) acetate is a well-established catalyst for the oxidation of a wide array of organic substrates. manglamchemicals.com The Mn(II)/Mn(III) redox couple plays a pivotal role in these transformations, often involving radical mechanisms.

Xylene Oxidation: A significant industrial application of manganese(II) acetate is as a co-catalyst in the liquid-phase air oxidation of p-xylene (B151628) to terephthalic acid, the primary monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) production. ceramic-glazes.comsamaterials.com In the widely used AMOCO process, it is part of a homogeneous system typically containing cobalt acetate and a bromide source in an acetic acid solvent. researchgate.net The synergy between cobalt and manganese is crucial; manganese is believed to facilitate the initial oxidation of the methyl group. Studies have investigated variations of this system, for instance, using CoBr₂ and MnBr₂ with cobalt and manganese acetates, which can lower the required reaction temperature compared to commercial processes. researchgate.net The reaction proceeds through a multi-stage radical mechanism involving intermediates such as p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde. researchgate.netresearchgate.net

Alcohol Oxidation: Manganese(II) acetate is an effective catalyst for the selective oxidation of alcohols. manglamchemicals.comrsc.org Research has demonstrated a homogeneous catalytic system comprising manganese(II) acetate, an oxidant like tert-butylhydroperoxide (TBHP), and trifluoroacetic acid in an acetonitrile (B52724) solvent. rsc.orgrsc.orgpolyu.edu.hk This system shows good to quantitative conversion of various secondary alcohols (e.g., 2-octanol, borneol) into their corresponding ketones. rsc.orgpolyu.edu.hk Primary alcohols, such as 1-octanol (B28484) and substituted benzyl (B1604629) alcohols, are primarily oxidized to carboxylic acids. rsc.orgpolyu.edu.hk

Table 1: Manganese(II) Acetate Catalyzed Oxidation of Alcohols A representative table of research findings.

| Substrate (Alcohol) | Catalyst System | Oxidant | Product | Conversion/Yield | Reference |

| 2-Octanol | Mn(OAc)₂, TFA | tBuOOH | 2-Octanone | >99% Conversion | polyu.edu.hk |

| Borneol | Mn(OAc)₂, TFA | tBuOOH | Camphor | 98% Conversion | polyu.edu.hk |

| 1-Octanol | Mn(OAc)₂, TFA | tBuOOH | Octanoic Acid | 42% Conversion | polyu.edu.hk |

| Benzyl Alcohol | Mn(OAc)₂, TFA | tBuOOH | Benzoic Acid | >99% Conversion | polyu.edu.hk |

Sulfide (B99878) Oxidation: The catalytic activity of manganese(II) extends to the oxidation of sulfur compounds. In aqueous solutions, Mn(II) catalyzes the autoxidation of sulfur(IV) (sulfite). researchgate.net The reaction kinetics in the pH range of 3-5 are complex, with the reaction order depending on the sulfite (B76179) concentration. This behavior is explained by the formation of various complexes between Mn(II) and sulfite species like HSO₃⁻. researchgate.net While much research focuses on manganese oxides, the fundamental step of Mn(II) complexation and catalysis in a homogeneous aqueous medium is a key finding. researchgate.net

Acetaldehyde (B116499) Oxidation: Manganese acetate is a key catalyst in the oxidation of acetaldehyde to produce acetic acid. samaterials.comresearchgate.net Studies using ¹⁴C-labeling have shown that the primary pathway involves the reaction of peracetic acid (an intermediate) with acetaldehyde, a reaction catalyzed by manganese acetate. samaterials.com A proposed mechanism involves a complex with the manganese ion in the +3 oxidation state, highlighting the redox-active nature of the catalyst. samaterials.com This process is industrially significant, and methods have been developed for the extractive recovery of the manganese acetate catalyst from the distillation residue of the acetic acid product stream. researchgate.net

Polymerization Initiators and Co-catalysts

Manganese(II) acetate and its derivatives serve as initiators or co-catalysts in various polymerization reactions. manglamchemicals.comceramic-glazes.com Its role is particularly noted in the synthesis of polyesters and in radical polymerization. ceramic-glazes.comsamaterials.com

In polyester (B1180765) production, such as PET, manganese(II) acetate can be used in the transesterification stage. While specific mechanistic details for its role as a primary initiator are less commonly reported than for other metals like antimony, it is recognized as an effective co-catalyst. ceramic-glazes.comsamaterials.com

The catalytic activity of manganese acetate is more clearly demonstrated in radical polymerization. For instance, manganese(III) acetate, which can be formed in situ from Mn(II) acetate, has been used as a catalyst for the radical polymerization of guaiacol (B22219) to form polyguaiacol. elsevierpure.com This reaction mimics the function of manganese peroxidase enzymes. The yield and molecular weight of the resulting polymer were found to be highly dependent on the solvent system, with aqueous acetonitrile and 1,4-dioxane (B91453) providing higher yields (60-90%) compared to aqueous methanol (B129727) (<30%). elsevierpure.com This is attributed to the formation of nonhydrated guaiacol clusters in the former solvents, which facilitates the polymerization process. elsevierpure.com

Esterification and Decarboxylation Processes

Manganese acetate and its derivatives are effective catalysts in facilitating both the formation and cleavage of carboxylate-related functional groups.

Esterification: The compound promotes esterification and transesterification reactions. Manganese glycerolate, a derivative synthesized from manganese(II) acetate, has been shown to be an effective catalyst for the simultaneous esterification of free fatty acids and transesterification of triglycerides to produce biodiesel. polyu.edu.hk Kinetic studies suggest the reaction proceeds via surface-mediated catalysis, with the flexible coordination geometry of the mixed-valence Mn(II)/Mn(III) catalyst being crucial. polyu.edu.hk The mechanism is thought to involve the coordination of methanol to the Mn(II) center as an initial step. polyu.edu.hk Manganese-based catalysts have also been noted for their ability to facilitate transesterification processes that can occur alongside other reactions, such as ester reductions. rsc.org

Decarboxylation: Manganese complexes, often involving Mn(III) species accessible from Mn(II) acetate, are known to catalyze oxidative decarboxylation reactions. These reactions typically proceed via a radical mechanism initiated by the single-electron oxidation of a carboxylic acid by Mn(III). wikipedia.orgasianpubs.org For example, the oxidative decarboxylation of β-benzoylpropionic acid by manganese(III) acetate has been studied, showing first-order kinetics with respect to the substrate and the oxidant. researchgate.netasianpubs.org More advanced systems using non-heme manganese complexes can achieve decarboxylative oxygenation of carboxylic acids to yield valuable aldehydes and ketones under mild conditions using O₂ as the oxidant. rsc.org

Heterogeneous Catalysis and Supported Systems

Manganese(II) acetate tetrahydrate is a valuable precursor for the synthesis of solid-state manganese oxide catalysts. These heterogeneous catalysts are crucial in environmental applications due to their high activity, stability, and low cost.

Supported Manganese Oxide Catalysts for Environmental Remediation

Manganese oxides derived from manganese(II) acetate and supported on high-surface-area materials like alumina (B75360) (Al₂O₃) are highly effective for environmental remediation. epa.gov These catalysts have demonstrated superior performance in applications such as the low-temperature selective catalytic reduction (SCR) of nitrogen oxides (NOx) and the removal of hydrogen sulfide (H₂S). epa.gov The choice of precursor is critical; catalysts prepared from manganese(II) acetate (ex-acetate) often show higher dispersion of the manganese oxide phase on the support compared to those from manganese nitrate, leading to enhanced catalytic activity. epa.gov

Furthermore, manganese oxide catalysts synthesized from manganese acetate are active in the total oxidation of volatile organic compounds (VOCs). wikipedia.org For instance, cryptomelane-type manganese oxide, prepared from manganese acetate and permanganate, can convert ethyl acetate into CO₂ at temperatures as low as 220°C. wikipedia.org The performance of these catalysts is influenced by the support material, with materials like CeO₂ enhancing reducibility and dispersion of the active manganese species. researchgate.net

Table 2: Performance of Manganese Oxide Catalysts in VOC Oxidation A summary of catalyst performance for environmental applications.

| Catalyst | Precursor | Application | Target Pollutant | Key Finding | Reference |

| MnOx/Al₂O₃ | Mn(OAc)₂ | SCR, H₂S Removal | NOx, H₂S | Higher dispersion and activity than ex-nitrate catalyst | epa.gov |

| Cryptomelane (OMS-2) | Mn(OAc)₂ | VOC Oxidation | Ethyl Acetate | Complete conversion to CO₂ at 220°C | wikipedia.org |

| Mn₂O₃ | Mn(OAc)₂ | VOC Oxidation | Ethyl Acetate | Higher activity than catalysts from sulfate (B86663) or chloride precursors | researchgate.net |

Photocatalysis for Water Splitting and Organic Dye Degradation

Manganese oxides, readily synthesized from manganese(II) acetate, are promising materials for photocatalysis, inspired by the manganese-calcium cluster in Photosystem II which oxidizes water in nature. researchgate.net

Photocatalysis for Water Splitting: Manganese-based oxides are investigated as electrocatalysts for the oxygen evolution reaction (OER), the bottleneck in electrochemical water splitting. rsc.orgrsc.org Different manganese oxide phases (e.g., MnO, Mn₂O₃, Mn₃O₄), which can be obtained by the thermal decomposition of manganese precursors like manganese(II) acetate, exhibit varying catalytic activities. researchgate.netnih.gov Research indicates that amorphous MnOx and the Mn₂O₃ phase can show tremendous enhancement in oxygen evolution during photocatalysis. researchgate.netnih.gov The presence of Mn(III) ions and structural disorder are considered critical features for high OER activity in these materials. rsc.orgnih.gov

Organic Dye Degradation: In water treatment, manganese dioxide (MnO₂) derived from precursors like manganese acetate acts as a potent photocatalyst for degrading persistent organic dyes found in textile industry effluents. asianpubs.org Due to its narrow bandgap of ~1-2 eV, MnO₂ can be activated by visible light. asianpubs.org To enhance efficiency and prevent agglomeration, MnO₂ nanoparticles are often supported on other materials. A composite of MnO₂ on activated carbon (AC) showed significantly faster degradation of Congo red dye compared to unsupported MnO₂ nanoparticles, degrading 98.5% of the dye within 5 minutes. rsc.org Similarly, incorporating MnO₂ into cellulose (B213188) acetate membranes has been shown to create an effective photocatalytic system for the degradation of dyes like Rhodamine-B under UV irradiation. elsevierpure.com

Electrocatalysis in Energy Conversion Systems (e.g., Oxygen Reduction/Evolution Reaction)

Manganese(II) acetate tetrahydrate serves as a valuable precursor for the synthesis of various manganese-based electrocatalysts utilized in critical energy conversion reactions, namely the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR). These reactions are fundamental to technologies such as water electrolyzers and fuel cells. The catalysts derived from manganese(II) acetate often take the form of manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) or discrete molecular clusters. rsc.orgstanford.eduacs.org

The morphology and crystalline structure of the manganese oxide, which can be controlled by the synthesis conditions starting from the acetate precursor, significantly influence the electrocatalytic performance. daneshyari.com For instance, amorphous manganese oxides, prepared via methods like photochemical metal-organic deposition, have demonstrated enhanced bifunctional ORR/OER activity compared to their crystalline counterparts. nih.govrsc.org This improvement is attributed to a higher proportion of catalytically crucial Mn³⁺ ions and a greater number of active sites. nih.govrsc.org

In the context of OER, a molecular cluster, [Mn₃L₂(μ₂-OAc)₂] (where H₂L is a specific organic ligand), synthesized directly from manganese(II) acetate tetrahydrate, has shown outstanding activity. acs.org This bifunctional electrocatalyst exhibited a low overpotential for OER, demonstrating the potential of using manganese acetate to create well-defined catalytic centers. acs.org Similarly, for the ORR, catalysts composed of atomically dispersed nitrogen-coordinated single manganese sites on a carbon support (Mn-N-C), which can be prepared from manganese acetate precursors, have shown promising activity in acidic media, approaching the performance of more expensive iron-based catalysts. ornl.gov

The table below summarizes the performance of various electrocatalysts derived from manganese precursors for OER and ORR.

| Catalyst System | Reaction | Performance Metric | Value | Reference |

| [Mn₃L₂(μ₂-OAc)₂] | OER | Overpotential at 10 mA/cm² | 324 mV | acs.org |

| Mn-N-C | ORR | Half-wave potential (vs. RHE) | 0.80 V | ornl.gov |

| Amorphous MnOₓ | ORR/OER | Enhanced stability and current density | Current decay of 35.4% after 10,000 s | nih.gov |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms of manganese-based catalysts is crucial for designing more efficient and stable systems. Investigations have focused on the electronic processes and the transient species formed during catalysis.

Electron Transfer and Redox Cycle Analysis

The electrocatalytic activity of manganese-based materials is intrinsically linked to the ability of manganese to cycle through multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). nih.gov The transitions between these states facilitate the multi-electron transfer required for both OER and ORR.

During the OER, the catalytic cycle generally involves the oxidation of manganese from a lower to a higher valence state. For many manganese oxides, the process starts with Mn(II) or Mn(III) species which are then electrochemically oxidized. It is widely considered that the presence of Mn(III) is essential for OER activity. rsc.org The oxidation from Mn(III) to Mn(IV) is a key step in activating the catalyst for water oxidation. researchgate.net Operando studies have revealed that active catalysts often feature structural disorder and exist in a mixed-valence state of Mn(III) and Mn(IV) under OER conditions. nih.gov The redox cascade, for example in the oxidation of p-xylene where manganese acetates are used, shows that the transition between Mn(II) and Mn(III) involves changes in the coordination environment, which in turn affects the redox potential. rsc.org This electron transfer is often coupled with proton removal from water molecules coordinated to the manganese center, a process known as proton-coupled electron transfer (PCET), which is critical for efficient catalysis, especially at neutral pH. researchgate.net

For the ORR, the mechanism can proceed via a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. The specific pathway is influenced by the catalyst structure. The redox cycling of manganese facilitates the breaking of the O=O bond and the subsequent reduction steps.

Reaction Intermediate Characterization

The identification of reaction intermediates is key to elucidating the step-by-step mechanism of OER and ORR. Spectroscopic and computational studies have been employed to trap and characterize these transient species.

In the OER pathway, high-valent manganese-oxo (Mn=O) species are proposed as key intermediates responsible for the O-O bond formation. digitellinc.com For instance, in studies using manganese corrole (B1231805) complexes, a Mn(V)=O species is formed, which can then react with a water molecule or hydroxide (B78521) ion. acs.org Isotope-labeling experiments have confirmed that the oxygen atoms in the evolved O₂ originate from water. acs.org Following the nucleophilic attack of water on the high-valent oxo species, a manganese-peroxo (Mn-OOH or Mn-OO) intermediate is formed. acs.org The characterization of a Mn(IV)-peroxo species during the electrolysis of a manganese complex with water provides strong evidence for the water nucleophilic attack mechanism. acs.org

Advanced Characterization Methodologies for Manganese Ii Acetate Tetrahydrate Systems

X-ray Diffraction (XRD) for Crystallographic and Phase Analysis

X-ray diffraction is a fundamental, non-destructive technique for analyzing the crystalline structure of materials. It is instrumental in both the precise determination of atomic arrangements in single crystals and the confirmation of phase identity and purity in bulk powder samples.

Single-crystal X-ray or neutron diffraction provides the most precise and unambiguous determination of a crystalline solid's atomic structure. For manganese(II) acetate (B1210297) tetrahydrate, this technique reveals the exact spatial arrangement of the manganese ion, the acetate ligands, and the water molecules of hydration. The manganese(II) ion, which has a high-spin d⁵ electronic configuration, typically assumes an octahedral coordination geometry to minimize ligand-ligand repulsion. nih.govacs.org In its various hydrated forms, including the tetrahydrate, Mn(II) is hexacoordinated. nih.govacs.org

Structural analysis shows a complex network where the manganese centers are coordinated by oxygen atoms from both the acetate anions and the water molecules. Neutron diffraction studies have provided precise crystallographic data for deuterated manganese acetate tetrahydrate, which is structurally analogous. crystallography.net These studies confirm a monoclinic crystal system with the space group P 1 2₁/c 1. crystallography.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.1 ± 0.03 |

| b (Å) | 17.51 ± 0.03 |

| c (Å) | 9.09 ± 0.02 |

| β (°) | 118.6 ± 0.2 |

| Cell Volume (ų) | 1551 ± 7 |

| Measurement Temperature (K) | 300 |

| Diffraction Probe | Neutron |

Powder X-ray diffraction (PXRD) is an essential technique for verifying the phase identity and assessing the crystalline purity of a bulk sample of manganese(II) acetate tetrahydrate. The analysis involves irradiating a finely powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase.

For routine analysis, the experimental PXRD pattern of a synthesized sample is compared to a reference pattern from crystallographic databases. A successful match confirms the identity of the compound as manganese(II) acetate tetrahydrate. Furthermore, PXRD is crucial for quality control, as it can readily detect the presence of crystalline impurities. sibran.ru For instance, in the synthesis of manganese(II) acetate tetrahydrate from precursors like manganese carbonate, the absence of diffraction peaks corresponding to the starting material in the final product's pattern indicates a complete reaction. acs.orgwikipedia.org Advanced methods like Rietveld refinement can be applied to the powder data to quantify the weight percentages of different crystalline phases in a mixture. acs.org

Advanced Spectroscopic Techniques

While XRD reveals long-range crystalline order, advanced spectroscopic methods are required to probe the local electronic and geometric structure of the manganese center.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying materials with unpaired electrons. The manganese(II) ion, with its high-spin d⁵ configuration (S = 5/2), is a prime candidate for EPR analysis. The EPR spectrum of Mn(II) in an octahedral coordination environment, as found in the tetrahydrate, exhibits characteristic features.

The spectrum is typically centered around a g-value of approximately 2.0. A distinctive feature is a six-line hyperfine splitting pattern that arises from the interaction of the electron spin with the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). royalsocietypublishing.org The spectrum can be described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction, zero-field splitting (ZFS, parameters D and E), and the hyperfine interaction (parameter A). cmu.edu The ZFS parameters are sensitive to distortions from perfect octahedral symmetry, while the hyperfine coupling constant A provides information about the covalency of the bonds between manganese and its ligands. For Mn(II) complexes with octahedral coordination, the hyperfine splitting is a diagnostic indicator.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-value | ~2.0 | Electronic environment of the unpaired electron |

| Hyperfine Splitting (A) | ~90 G (250-270 MHz) | Covalency of metal-ligand bonds |

| Zero-Field Splitting (D, E) | Variable | Symmetry and distortion of the coordination site |

Nuclear Magnetic Resonance (NMR) spectroscopy on paramagnetic compounds like manganese(II) acetate tetrahydrate presents unique challenges and opportunities. The presence of the paramagnetic Mn(II) center dramatically influences the NMR signals of nearby nuclei through large shifts and, most notably, significant line broadening due to enhanced nuclear relaxation. This phenomenon often makes direct observation of sharp, well-resolved spectra of the compound itself difficult.

However, this paramagnetic effect can be harnessed to gain structural information. Mn(II) can be used as a paramagnetic probe. nih.govnih.gov The paramagnetic relaxation enhancement (PRE) induced by the Mn(II) ion causes selective broadening of NMR resonances of nuclei in its vicinity. nih.govnih.gov The extent of this broadening is related to the distance between the nucleus and the paramagnetic center. In studies involving manganese(II) acetate in solution, this effect would manifest as a severe broadening of the ¹H and ¹³C signals of the acetate ligands and any coordinated water molecules, confirming their proximity to the manganese ion. This technique is particularly powerful for determining the binding sites of Mn(II) in larger molecules or for studying interactions in solution. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination geometry of the absorbing atom. geoscienceworld.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Mn K-edge XANES spectrum is particularly useful for determining the average oxidation state of manganese. geoscienceworld.orgresearchgate.net The energy position of the absorption edge shifts to higher energies as the oxidation state increases. geoscienceworld.org For manganese(II) acetate tetrahydrate, the XANES spectrum shows a smoothly rising absorption edge and a broad absorbance maximum, which is characteristic of the Mn(II) oxidation state in this coordination environment. geoscienceworld.org

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic structure around the central manganese atom. geoscienceworld.org Analysis of the EXAFS spectrum can determine the type, number, and distance of neighboring atoms in the first few coordination shells. An EXAFS study of manganese(II) acetate tetrahydrate revealed that the first coordination shell of the Mn(II) ion is composed of approximately six oxygen atoms at a distance of 2.18 Å. geoscienceworld.org This finding is consistent with the hexacoordinated, octahedral geometry expected for this compound. nih.govacs.orggeoscienceworld.org

| Absorber-Backscatterer | Coordination Number (N) | Bond Distance (R, Å) |

|---|---|---|

| Mn-O | ~6 | 2.18 (± 0.01) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For manganese(II) acetate tetrahydrate, these methods confirm the presence of acetate and water ligands and provide information about their coordination to the manganese center.

In the FTIR spectrum of manganese(II) acetate, characteristic absorption bands reveal the key functional groups. The vibrations associated with the acetate ligand, specifically the asymmetric and symmetric stretching of the carboxylate group (COO⁻), are of particular interest. The positions of these bands can indicate the coordination mode of the acetate ligand (monodentate, bidentate, or bridging). Water of hydration also exhibits distinct vibrational modes, including stretching and bending frequencies. nih.gov

Raman spectroscopy offers complementary information. While water is a weak Raman scatterer, the Mn-O vibrations can sometimes be observed, providing direct insight into the coordination environment of the manganese ion. The analysis of both FTIR and Raman spectra allows for a comprehensive understanding of the molecular structure of manganese(II) acetate tetrahydrate. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| O-H stretching | 3200-3600 | Water of hydration |

| C-H stretching | 2900-3000 | Methyl group of acetate |

| Asymmetric COO⁻ stretching | 1550-1610 | Acetate ligand |

| Symmetric COO⁻ stretching | 1400-1450 | Acetate ligand |

| Mn-O stretching | Below 600 | Manganese-oxygen bond |

This table presents typical wavenumber ranges for the functional groups found in manganese(II) acetate tetrahydrate. Exact peak positions can vary based on the specific coordination environment and intermolecular interactions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a compound. For transition metal complexes like manganese(II) acetate tetrahydrate, the absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The resulting spectrum provides information about the electronic structure and coordination geometry of the manganese(II) ion.